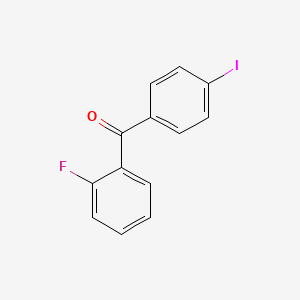

2-Fluoro-4'-iodobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

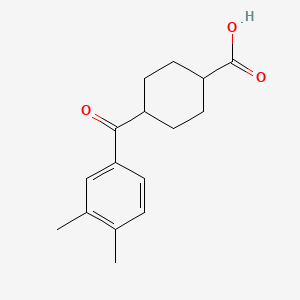

2-Fluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO. It has a molecular weight of 326.11 . The IUPAC name for this compound is (2-fluorophenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 2-fluorophenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H .Wissenschaftliche Forschungsanwendungen

Synthesis and Radioligand Development

The synthesis of specific compounds for radioligand development in brain imaging, particularly targeting the GABA receptor, involves complex procedures including methylation and Schiff reactions. Such synthesis often utilizes related compounds like 2-fluoro-4'-hydroxybenzophenone as intermediates or starting materials. These synthesized compounds are used in PET scans to study brain functions and disorders (Vos & Slegers, 1994).

Anaerobic Biotransformation Studies

In environmental science, fluorinated analogues like 2-fluorophenol are used to investigate the anaerobic transformation processes of organic compounds in ecosystems. These studies help in understanding the biodegradation pathways of pollutants and the role of microbial consortia in environmental remediation (Genthner, Townsend, & Chapman, 1989).

High-Performance Polymer Research

Fluorinated compounds are pivotal in the development of high-performance polymers. For instance, the synthesis of fluorinated phthalazinone monomers, which involve fluorinated benzophenone derivatives, leads to polymers with exceptional solubility and thermal properties. These materials find applications in engineering plastics and membrane materials, showcasing the material science application of such compounds (Xiao et al., 2003).

Optical and Electronic Material Development

Research into the electronic, vibrational, and nonlinear optical properties of fluorinated benzophenones, like 4-fluoro-4-hydroxybenzophenone, reveals their potential in developing materials for optical waveguides and other optoelectronic applications. The detailed study of such compounds' structural and opto-electronic properties opens avenues for advancements in photonics and electronics (Pegu et al., 2017).

Novel Synthetic Methodologies

The development of novel synthetic methodologies, such as the Cu(I)-catalyzed intramolecular cyclizations of substituted iodobenzophenones, demonstrates the importance of fluorinated compounds in organic synthesis. These methods enable the efficient synthesis of complex organic structures, including fluorene analogues, under both thermal and microwave conditions, highlighting the role of such compounds in advancing synthetic organic chemistry (Haggam, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYUKJHSZZUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641518 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-26-7 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

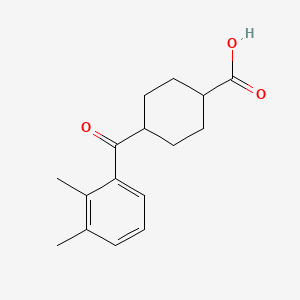

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

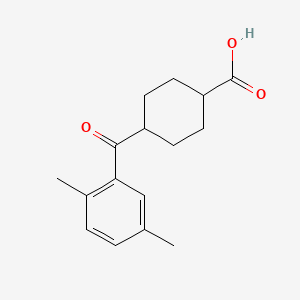

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

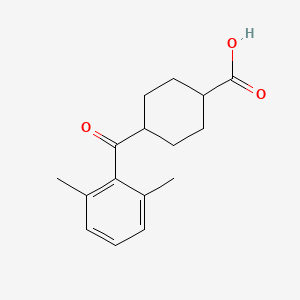

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)